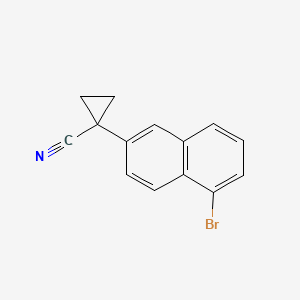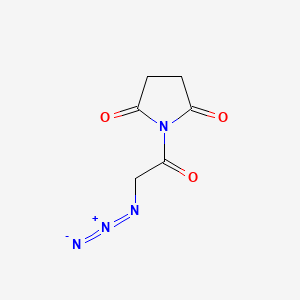
Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- is a modified nucleoside derivative of adenosine. It is characterized by the presence of a methoxy-oxoethyl group at the 2’-O position of the ribose sugar. This modification can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- typically involves the selective protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the methoxy-oxoethyl group at the 2’-O position. This can be achieved through a series of protection, activation, and deprotection steps. Common reagents used in these reactions include protecting groups like silyl ethers and activating agents such as triflates.
Industrial Production Methods
Industrial production of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized adenosine derivatives.
Aplicaciones Científicas De Investigación
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl modification can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This can result in the modulation of signaling pathways, enzyme inhibition, or activation of specific cellular responses.
Comparación Con Compuestos Similares
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can be compared to other similar compounds, such as:
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine: Another modified nucleoside with similar structural features but different biological activities.
Adenosine phosphate: A phosphorylated derivative of adenosine with distinct biochemical properties.
Acadesine: A nucleoside analog with potential anticancer and cardioprotective effects.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: A chemotherapeutic agent used in the treatment of hematological malignancies.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex infections.
The uniqueness of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- lies in its specific modification, which can confer unique biological and chemical properties not found in other similar compounds .
Propiedades
Número CAS |
304442-35-1 |
|---|---|
Fórmula molecular |
C13H17N5O6 |
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
Clave InChI |
NAUHCPUQDZKVEI-ZRFIDHNTSA-N |
SMILES isomérico |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
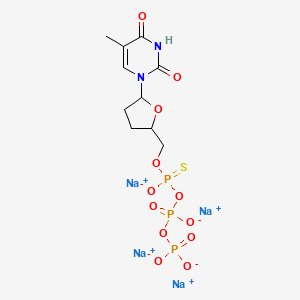
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)

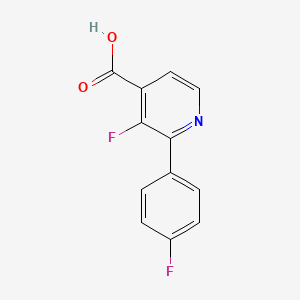

![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)
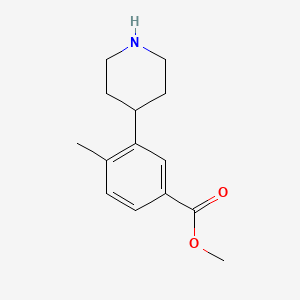
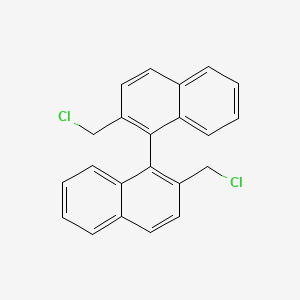
![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)
